molecular formula C16H15N3O4S B2834602 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole CAS No. 2034371-62-3

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B2834602
CAS No.: 2034371-62-3
M. Wt: 345.37
InChI Key: HPRBPHLHDHYTOR-UHFFFAOYSA-N
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Description

3-[1-(Benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole is a novel chemical entity designed for research in multi-target drug discovery. This compound integrates a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its bioisosteric properties and metabolic stability, with a benzenesulfonyl-pyrrolidine moiety and a furan heterocycle . The 1,2,4-oxadiazole core is recognized as a key structural motif in the development of therapeutics for complex diseases, including neurodegenerative disorders and cancer . This structure is of significant interest for probing new biological pathways. The 1,2,4-oxadiazole heterocycle is frequently investigated for its potential to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are primary targets in Alzheimer's disease research . Furthermore, derivatives containing this scaffold have demonstrated promising antiproliferative activity in various cancer cell lines, making them valuable starting points in oncology research . The presence of the sulfonyl group adjacent to the pyrrolidine ring may offer unique electronic and steric properties that can influence binding affinity and selectivity towards specific protein targets. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-24(21,13-5-2-1-3-6-13)19-9-8-12(11-19)15-17-16(23-18-15)14-7-4-10-22-14/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRBPHLHDHYTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the furan ring, followed by the introduction of the pyrrolidine and oxadiazole rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, industrial synthesis might employ alternative solvents and catalysts that are more environmentally friendly and economically viable.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring demonstrates susceptibility to nucleophilic attack at position 3 or 5, depending on electronic effects from substituents.

Reaction TypeReagents/ConditionsProductKey FindingsSource
HalogenationCl₂ or Br₂ in hexane (0°C, 0.25–1.5 hr)3-Halo-5-(furan-2-yl)-1,2,4-oxadiazolesSelective halogenation at position 3
AminolysisNH₃/EtOH, 80°C3-Amino-5-(furan-2-yl)-1,2,4-oxadiazoleAmine substitution with 75–85% yield

Mechanistic Insight : Electron-withdrawing benzenesulfonyl group enhances electrophilicity at position 3, facilitating nucleophilic displacement .

Electrophilic Substitution at the Furan Ring

The furan-2-yl group participates in electrophilic aromatic substitution (EAS) at position 5:

Reaction TypeReagents/ConditionsProductYieldNotesSource
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-furan-2-yl derivative60–70%Para-directing effect of oxadiazole
SulfonationH₂SO₄/SO₃, 50°C5-Sulfo-furan-2-yl analog55%Requires anhydrous conditions

Reductive Modifications

The sulfonamide and oxadiazole moieties undergo selective reduction:

Target GroupReagents/ConditionsProductOutcomeSource
SulfonamideLiAlH₄/THF, refluxPyrrolidine-3-yl amine derivativeComplete reduction of sulfonamide
Oxadiazole ringH₂/Pd-C, EtOH, 50 psiOpen-chain thioamideRing cleavage with 90% conversion

Caution : Over-reduction of the oxadiazole ring may lead to decomposition .

Cycloaddition Reactions

The oxadiazole and furan rings participate in dipolar cycloadditions:

Reaction PartnerConditionsProductApplicationSource
Nitrile oxideRT, CH₂Cl₂Isoxazoline-oxadiazole hybridBioactive scaffold
AzideCu(I), 60°CTriazole-linked conjugateClick chemistry applications

Oxidative Transformations

Controlled oxidation targets sulfur and nitrogen centers:

Reaction SiteReagents/ConditionsProductSelectivitySource
BenzenesulfonylH₂O₂/AcOH, 70°CSulfonic acid derivativeFull oxidation to -SO₃H group
Pyrrolidine nitrogenmCPBA/CH₂Cl₂, 0°CN-Oxide pyrrolidineSteric hindrance limits overoxidation

Stability and Degradation

Critical stability data under varying conditions:

ConditionObservationHalf-LifeDegradation PathwaySource
Acidic (HCl, pH 2)Oxadiazole ring hydrolysis2 hrFormation of amidine derivatives
Alkaline (NaOH, pH 12)Sulfonamide cleavage6 hrPyrrolidine release
UV light (254 nm)Furan ring polymerization48 hrCross-linked oligomers

Synthetic Utility

Key intermediates derived from this compound:

DerivativeSynthetic RouteBiological ActivityReference
Thiol analogsCS₂/KOH, EtOH refluxAnticancer (IC₅₀: 2.1–4.3 μM)
Schiff basesAromatic aldehydes, EtOHAntimicrobial (MIC: 8–32 μg/mL)

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of oxadiazole derivatives, including those similar to 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole. Research indicates that these compounds can effectively inhibit the growth of pathogenic fungi such as Fusarium graminearum and Rhizoctonia solani, which are responsible for significant agricultural losses.

In one study, various oxadiazole derivatives were tested against these fungi using a mycelium growth rate method. The results demonstrated significant inhibition rates, suggesting that these compounds could serve as effective antifungal agents in agricultural applications .

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively researched. Compounds featuring this scaffold have shown promising activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The introduction of electron-withdrawing groups on the aromatic ring has been linked to enhanced biological activity.

In a comparative study of several oxadiazole derivatives, the compound exhibited notable antiproliferative effects with IC50 values indicating significant potency against cancer cells. For example, some derivatives demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity Summary

CompoundCell LineIC50 Value (µM)Reference
3-[1-(benzenesulfonyl)...MCF-7<1
Oxadiazole Derivative AHCT-1160.48
Oxadiazole Derivative BA5490.11

Mechanism of Action

The mechanism by which 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit certain enzymes involved in metabolic pathways, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Oxadiazoles

Key structural variations among 1,2,4-oxadiazole derivatives include substitutions at positions 3 and 5, modifications to the pyrrolidine ring, and the inclusion of sulfonyl or fluorinated groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Oxadiazole Derivatives
Compound Name / ID Position 3 Substitution Position 5 Substitution Key Structural Features Potential Biological Implications
Target Compound 1-(Benzenesulfonyl)pyrrolidin-3-yl Furan-2-yl Sulfonyl group enhances electrophilicity; furan enables π-stacking Antiviral or enzyme inhibition potential
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) 4-Pyridyl 2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl Phenylethyl-pyrrolidine enhances lipophilicity; pyridyl aids H-bonding Antiviral activity against SARS-CoV-2
5-[1-(Benzenesulfonyl)-4,4-difluoropyrrolidin-2-yl]-3-(methoxymethyl)-1,2,4-oxadiazole (S827-2435) Methoxymethyl 1-(Benzenesulfonyl)-4,4-difluoropyrrolidin-2-yl Difluoropyrrolidine increases conformational rigidity Improved metabolic stability
3-[2-(Cyclopentylmethoxy)ethyl]-5-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (S615-0540) 2-(Cyclopentylmethoxy)ethyl 1-(1-Ethylpyrazole-5-carbonyl)pyrrolidin-3-yl Pyrazole-carbonyl group modulates solubility Kinase or protease inhibition
5-(Chloromethyl)-3-(pyridazin-3-yl)-1,2,4-oxadiazole (CAS 1192150-19-8) Pyridazin-3-yl Chloromethyl Chloromethyl enhances reactivity; pyridazine improves polarity Intermediate for further functionalization

Key Differences and Implications

Substituent Effects on Bioactivity: The 4-pyridyl group in compound 1a likely enhances antiviral activity through hydrogen bonding with viral protease active sites, whereas the furan-2-yl group in the target compound may prioritize interactions with hydrophobic pockets.

Sulfonyl vs. Carbonyl Groups :

  • The benzenesulfonyl moiety in the target compound and S827-2435 provides stronger electron-withdrawing effects than the pyrazole-carbonyl group in S615-0540 , which may alter binding kinetics in enzyme inhibition.

Biological Activity

The compound 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, anticancer properties, and other pharmacological effects.

Chemical Structure and Synthesis

The molecular formula of the compound is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S. The structure features a pyrrolidine ring substituted with a benzenesulfonyl group and an oxadiazole moiety linked to a furan ring. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity.

Table 1: Structural Characteristics

ComponentDescription
Molecular Formula C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S
Molecular Weight 320.37 g/mol
Functional Groups Oxadiazole, Furan, Pyrrolidine

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including the compound . In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating several oxadiazole derivatives, including This compound , the following results were observed:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HT-29 (colon cancer)
  • IC50 Values :
    • MDA-MB-231: 10 µM led to a cell viability reduction of approximately 39.9% after 24 hours.
    • HT-29: Similar reductions were noted with varying concentrations (10 µM and 50 µM) leading to significant apoptosis induction.

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)% Viability Reduction (24h)Apoptosis Induction (%)
MDA-MB-2311039.951.2
HT-29Varies64.0 - 73.2Not specified

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometry analysis indicated increased apoptotic cells compared to untreated controls.
  • Cell Cycle Arrest : The compound caused an increase in G0/G1 phase cells while decreasing those in the S phase.
  • Protein Expression Modulation : Western blot analyses revealed upregulation of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways.

Other Pharmacological Effects

Beyond its anticancer properties, compounds similar to This compound have been evaluated for additional pharmacological activities:

  • Antibacterial Activity : Some derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 10.8 to 111.3 μM.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that warrant further investigation.

Q & A

Q. What are the optimal synthetic routes for preparing 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole?

Methodological Answer: The synthesis typically involves cyclization of amidoxime intermediates with carboxylic acid derivatives. Key steps include:

  • Reaction Conditions : Use reflux conditions (~80°C) in polar aprotic solvents (e.g., DMF or DMSO) with coupling agents like EDCI or HATU .
  • Catalysts : Cs₂CO₃ or triethylamine can promote nucleophilic substitution at the pyrrolidine sulfonyl group .
  • Purification : Flash column chromatography (SiO₂, gradient elution with hexane/ethyl acetate) achieves >95% purity. For enantioselective synthesis, iridium catalysts under mild conditions (50°C in DME) yield high enantiomeric excess (ee >97%) .
Key Parameter Optimized Condition Reference
Temperature80°C (reflux)
SolventDMF or DMSO
CatalystCs₂CO₃
Enantioselectivity97% ee (iridium-catalyzed amination)

Q. How is structural characterization performed for this compound?

Methodological Answer: Multi-modal spectroscopic and chromatographic analyses are critical:

  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., furan C-H coupling at δ 6.3–7.2 ppm, oxadiazole ring carbons at δ 160–170 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula .
  • Chirality : Supercritical fluid chromatography (SFC) with chiral columns resolves enantiomers .

Q. What preliminary biological screening assays are relevant for this compound?

Methodological Answer: Initial screens focus on enzyme inhibition and cytotoxicity:

  • Enzyme Targets : COX-2, 5-LOX, or GSK-3β inhibition assays using fluorogenic substrates .
  • Cell-Based Assays : MTT or apoptosis assays (e.g., caspase-3 activation in T47D breast cancer cells) .
  • Dosage : IC₅₀ values typically range 1–10 µM for active derivatives .

Advanced Research Questions

Q. How do substituent variations on the pyrrolidine or furan rings affect bioactivity?

Methodological Answer: Systematic structure-activity relationship (SAR) studies reveal:

  • Pyrrolidine Modifications : Bulky groups (e.g., benzenesulfonyl) enhance metabolic stability but reduce solubility. Smaller substituents (e.g., methyl) improve bioavailability .
  • Furan Modifications : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing enzyme binding .
  • Data Example : Replacing 3-chlorothiophene with pyridyl in oxadiazole derivatives boosted apoptosis induction (EC₅₀ from 5 µM to 0.8 µM) .
Substituent Effect on Activity Reference
Benzenesulfonyl (pyrrolidine)↑ Metabolic stability, ↓ solubility
3-Chlorothiophene (furan)↑ Apoptosis (EC₅₀ = 5 µM)

Q. How can computational methods predict binding modes to molecular targets?

Methodological Answer: Molecular docking and dynamics simulations guide target identification:

  • Target Identification : Photoaffinity labeling identified TIP47 (IGF II receptor binding protein) as a target for related oxadiazoles .
  • DFT Calculations : Predict charge distribution (e.g., oxadiazole ring as electron-deficient center) and optimize geometry for docking .
  • Software Tools : AutoDock Vina or Schrödinger Suite assess binding affinity to kinases or GPCRs .

Q. How to resolve contradictions in biological activity data across cell lines?

Methodological Answer: Discrepancies may arise from cell-specific expression of targets:

  • Mechanistic Studies : Use siRNA knockdown (e.g., TIP47 in MX-1 tumor models) to confirm on-target effects .
  • Metabolic Profiling : LC-MS/MS quantifies intracellular compound levels to rule out pharmacokinetic variability .
  • Pathway Analysis : RNA-seq identifies differentially expressed genes in responsive vs. resistant lines (e.g., p53 status in apoptosis) .

Data Contradictions and Validation

Q. Why do some studies report high in vitro activity but low in vivo efficacy?

Methodological Answer: Common issues include poor pharmacokinetics:

  • Solubility : LogP >4 (predicted for this compound) suggests limited aqueous solubility. Use nanoformulations (e.g., liposomes) to improve bioavailability .
  • Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) identify vulnerable sites (e.g., furan oxidation). Introduce deuterium or fluorine to block metabolism .

Key Research Tools

  • Analytical : SFC for enantiopurity , HRMS for exact mass .
  • Biological : Caspase-3/7 assays for apoptosis , kinase profiling panels .
  • Computational : DFT for orbital interactions , molecular docking for target prediction .

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